Pirlindole
Description
Structure
3D Structure
Properties
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVRVEIKCBFZNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16154-78-2 (hydrochloride) | |
| Record name | Pirlindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048230 | |
| Record name | Pirlindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60762-57-4 | |
| Record name | Pirlindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60762-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlindole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060762574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlindole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09244 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39YPH45FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclization of Chiral Intermediates
Contemporary methods prioritize the preparation of enantiomerically pure this compound, leveraging chiral auxiliaries and optimized reaction conditions. The patent EP3392251A1 outlines a two-step process for synthesizing (S)- and (R)-pirlindole:
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Condensation : Compound IV reacts with (S)- or (R)-α-methylbenzylamine to form intermediates VI or VIII, respectively.
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Cyclization : Intermediate VI (or VIII) undergoes cyclization with ethylene glycol ditosylate (compound X) in the presence of sodium hydride (NaH) and dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Key Conditions :
This step yields (S)-8-methyl-3-((S)-1-phenylethyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole (VII) or its (R)-counterpart (IX) with high stereochemical fidelity.
Catalytic Hydrogenolysis
The cyclized intermediates VII or IX are subjected to catalytic hydrogenolysis to remove the phenylethyl group, yielding enantiopure this compound.
Hydrogenolysis Parameters :
| Parameter | Specification |
|---|---|
| Catalyst | Palladium on charcoal (Pd/C) |
| Solvent | Methanol |
| Pressure | 1.8–2.0 MPa |
| Temperature | 50°C (optimal) |
| Duration | 5 hours |
| Yield (S)-pirlindole | 77% |
| Purity | >99.5% (HPLC) |
| Enantiomeric excess | 99.5% (chiral HPLC) |
Following hydrogenolysis, the crude product is neutralized with ammonia and recrystallized from benzene to afford the free base or acid salts.
Resolution of Racemic this compound
Despite advances in asymmetric synthesis, racemic resolution remains critical for large-scale production. Academia.edu highlights a derivatization approach using (L)-phenylalanine methyl ester as a chiral derivatizing agent (CDA).
Procedure :
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Derivatization : Racemic this compound is treated with (L)-phenylalanine methyl ester to form diastereomeric derivatives.
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Chromatography : Medium-pressure liquid chromatography (MPLC) separates the diastereomers, enabling isolation of gram-scale enantiomers.
Outcomes :
Pharmaceutical Salt Formation
This compound’s pharmacokinetic properties are enhanced through salt formation. EP3392251A1 and New Drug Approvals detail methods for preparing acid salts:
Hydrochloride Salt
Methanesulfonate Salt
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Process : (S)-pirlindole mandelate is treated with methanesulfonic acid in ethanol, followed by recrystallization.
Table 1: Comparison of this compound Salts
| Salt Type | Acid Used | Yield (%) | Purity (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Hydrochloride | HCl | 77 | >99.5 | 99.5 |
| Methanesulfonate | Methanesulfonic | 77.8 | 98 | 98 |
Industrial and Pharmacological Considerations
The evolution from racemic to enantioselective synthesis reflects industrial demands for high-purity active pharmaceutical ingredients (APIs). Key considerations include:
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Cost Efficiency : Sodium hydride and Pd/C are cost-effective catalysts, but Pd recycling remains a challenge.
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Environmental Impact : DMSO and DMF, while effective, require stringent solvent recovery protocols.
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Pharmacological Relevance : (S)-pirlindole exhibits higher MAO-A inhibition, driving preference for enantiopure synthesis .
Chemical Reactions Analysis
Imine Formation and Halogenation
Subsequent imine formation with ethanolamine (4) produces an intermediate (5) , which undergoes halogenation with phosphorus oxychloride (POCl₃) to form a chlorinated derivative (6) .
Intramolecular Alkylation
Intramolecular alkylation of the indole nitrogen in (6) generates dehydrothis compound (7) , a key intermediate .
Reduction
Dehydrothis compound (7) is reduced using sodium borohydride (NaBH₄) to yield this compound (8) .
Metabolic Oxidation
This compound undergoes hepatic oxidation by MAO-A to form dehydrothis compound, a more potent, slowly reversible MAO-A inhibitor . This metabolite contributes to sustained enzyme inhibition in vivo.
Thermal Decomposition Risks
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Mixtures of NaH with DMSO or DMF generate dimsyl anions, which decompose exothermically above 20°C, posing explosion risks .
-
Industrial processes use safer solvents like DMI to mitigate thermal runaway hazards .
Comparative Reaction Pathways
Key differences between laboratory and industrial synthesis:
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Solvent | DMSO/DMF (hazardous) | DMI (safer alternative) |
| Cyclization Time | Hours (variable) | 4.5 hours (optimized) |
| Hydrogenolysis Pressure | Atmospheric | 1.8–2.0 MPa (accelerated) |
Analytical Characterization
Scientific Research Applications
Pharmacological Properties
Pirlindole acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A) , which plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the availability of these neurotransmitters in the synaptic cleft, thus enhancing mood and alleviating depressive symptoms. Its mechanism of action also includes reducing oxidative stress by decreasing hydrogen peroxide production in neuronal cells, which may protect against neurodegenerative processes .
Major Depression
This compound has been extensively studied for its efficacy in treating major depressive disorder (MDD). A meta-analysis involving nine randomized controlled trials (RCTs) concluded that this compound is comparable to other antidepressants in terms of efficacy while demonstrating a superior ability to reduce anxiety symptoms . The most common side effects reported include dry mouth and sleep disturbances, but no serious adverse events have been documented .
Fibromyalgia Syndrome
Recent studies have explored the potential of this compound in managing fibromyalgia syndrome (FMS). Evidence suggests that it may alleviate pain and improve overall quality of life for patients suffering from this chronic pain condition . The drug's mechanism as an MAO-A inhibitor may contribute to its effectiveness in reducing both pain perception and associated depressive symptoms.
Case Studies and Clinical Trials
- A study assessing this compound's effects on sensorimotor performance indicated that its impact was comparable to placebo, highlighting its non-sedative nature compared to traditional antidepressants .
- Another significant study demonstrated that this compound provided neuroprotective effects against oxidative stress in cultured neuronal cells, suggesting potential applications beyond mood disorders .
Data Table: Summary of Clinical Findings
Mechanism of Action
Pirlindole exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of neurotransmitters like norepinephrine and serotonin, thereby elevating mood and alleviating depressive symptoms. The compound also inhibits the reuptake of noradrenaline and 5-hydroxytryptamine, contributing to its antidepressant effects .
Comparison with Similar Compounds
Classical MAO Inhibitors (e.g., Pargyline)
- Mechanism: Pirlindole reversibly inhibits MAO-A, whereas pargyline is an irreversible, non-selective MAO-A/MAO-B inhibitor .
- Safety : this compound’s reversibility minimizes tyramine sensitivity, unlike pargyline, which requires strict dietary avoidance of tyramine-rich foods .
- Pharmacokinetics : this compound has a shorter washout period (days vs. weeks for irreversible MAOIs) .
Tricyclic Antidepressants (TCAs, e.g., Clomipramine, Imipramine)
- Efficacy : In a 12-week study, this compound achieved remission in 40% of neurotic depression cases vs. 63% for clomipramine, but with better tolerability .
- Side Effects : this compound lacks significant anticholinergic effects (e.g., dry mouth, constipation) common in TCAs .
- Receptor Effects: Chronic this compound administration upregulates prefrontal cortical α2-adrenoceptors, contrasting with TCAs like desipramine, which downregulate β-adrenoceptors .
Selective Serotonin Reuptake Inhibitors (SSRIs, e.g., Escitalopram)
Other RIMAs (e.g., Moclobemide)
- Efficacy : Both this compound (150–300 mg/day) and moclobemide (300–600 mg/day) show >50% HAM-D reduction in 80% and 67% of patients, respectively .
- Side Effects : Moclobemide causes more dry mouth (21% vs. 12%) and tachycardia (9% vs. 3%) .
Antiviral Activity Comparison
This compound exhibits broad-spectrum inhibition of enteroviruses (EVs), distinguishing it from other psychotropic agents:
This compound and zuclopenthixol target viral 2C helicase, but this compound’s spectrum excludes EV-C and rhinoviruses (RVs) .
Neuroprotective and Antioxidant Properties
This compound and its derivative dehydrothis compound protect hippocampal and cortical neurons from iron-induced oxidative stress, improving cell viability by 30–50% at 10–30 μM concentrations. This effect is independent of MAO-A inhibition and comparable to trolox, a vitamin E analog .
Biological Activity
Pirlindole is a tetracyclic compound primarily known for its role as an antidepressant. It functions as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), with additional effects on neurotransmitter reuptake mechanisms. This article explores the biological activity of this compound, highlighting its pharmacological properties, clinical efficacy, and safety profile through various studies and research findings.
This compound's primary mechanism is the selective inhibition of MAO-A, which is crucial in the degradation of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating depressive symptoms.
Secondary Actions:
- Noradrenaline and Serotonin Reuptake Inhibition: this compound also inhibits the reuptake of norepinephrine and serotonin, contributing to its antidepressant effects without significantly affecting the dopaminergic or cholinergic systems .
- Oxidative Stress Reduction: Studies indicate that this compound may protect neuronal cells from oxidative stress by decreasing hydrogen peroxide production, which is linked to neurodegenerative processes .
Pharmacokinetics
This compound exhibits variable bioavailability due to extensive first-pass metabolism, estimated between 20% to 30%. The time to reach peak plasma concentration (Tmax) varies based on species; for instance, it ranges from 2.5 to 6 hours in rats and 0.8 to 2 hours in dogs. Elimination half-lives are also species-specific, with two phases observed in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3 hours, 10.8 hours, and 185 hours) .
Meta-Analysis Findings
A systematic review and meta-analysis evaluated this compound's efficacy against other antidepressants, including monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants (TCAs), and selective serotonin reuptake inhibitors (SSRIs). The analysis included nine randomized controlled trials (RCTs) focusing on adult populations:
- Hamilton Depression Rating Scale (HDRS): No significant differences were found between this compound and comparators regarding the percentage of patients showing at least a 50% improvement.
- Hamilton Anxiety Rating Scale (HARS): this compound demonstrated superior efficacy in reducing anxiety symptoms compared to its comparators .
| Study Type | Number of Trials | Primary Outcome | Efficacy Comparison |
|---|---|---|---|
| RCTs | 9 | HDRS Improvement | No significant difference |
| HARS Improvement | This compound favored |
Safety Profile
This compound has been associated with a favorable safety profile:
- Cardiovascular Dynamics: It does not adversely affect cardiovascular parameters.
- Tyramine Interaction: Due to its reversible inhibition of MAO-A, the risk of hypertensive crises associated with tyramine consumption ("cheese effect") is minimal .
- Toxicological Studies: Long-term studies have not revealed significant toxic effects or mutagenic properties at therapeutic doses .
Case Studies
Several case studies have highlighted the effectiveness of this compound in treating both depression and fibromyalgia syndrome:
- A study involving patients with fibromyalgia indicated that this compound significantly alleviated both depressive symptoms and fibromyalgia-related pain .
- Another case report demonstrated successful management of treatment-resistant depression using this compound as part of a combination therapy regimen .
Q & A
Q. What is the primary pharmacological mechanism of pirlindole, and how is its selectivity assessed?
this compound is a reversible, selective monoamine oxidase A (MAO-A) inhibitor with minimal activity on MAO-B. Its selectivity is determined using in vitro enzyme inhibition assays, comparing IC₅₀ values for MAO-A and MAO-B isoforms in rat brain homogenates or recombinant enzyme systems. Researchers typically measure changes in neurotransmitter metabolites (e.g., 5-HIAA for serotonin) via HPLC to confirm target engagement .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
this compound is not classified as a persistent, bioaccumulative, or toxic (PBT) substance. However, standard precautions include:
- Using nitrile gloves and safety goggles during handling.
- Avoiding inhalation of dust (use fume hoods).
- For spills, mechanically collect material and prevent entry into waterways. First aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
Q. Which experimental models are commonly used to study this compound’s antidepressant effects?
Rodent models of chronic mild stress (CMS) or forced swim tests (FST) are employed. Outcomes include hippocampal neural progenitor cell proliferation (assessed via BrdU staining) and dendritic atrophy reversal in granule neurons (measured by Golgi-Cox staining) .
Advanced Research Questions
Q. How does this compound exert neuroprotective effects independent of MAO-A inhibition?
Studies show this compound and its metabolite dehydrothis compound reduce oxidative stress in rat cortical neurons by:
- Scavenging free radicals (measured via DCFH-DA fluorescence for intracellular ROS).
- Inhibiting lipid peroxidation (malondialdehyde assay).
- Restoring mitochondrial membrane potential (JC-1 dye assay). These effects occur at EC₅₀ values of 6–19 µM, comparable to trolox, and are validated using MAO-A knockout models .
Q. What methodologies are optimal for detecting this compound in biological samples?
- TLC : Ethyl acetate-ethanol-NH₄OH (8.5:1:0.5) solvent system; Rf = 0.40–0.42 (sensitivity: 0.4 µg).
- UV-spectrophotometry : Absorption maxima at 232 nm and 290 nm in ethanol.
- Thermodesorption surface-ionization spectroscopy (TDSIS) : Peaks at 102±15°C and 171±10°C (sensitivity: 0.1 µg/mL). Recovery rates are 52% in blood and 76% in urine .
Q. How do this compound enantiomers differ in pharmacological activity, and how are they separated?
Mandelate salt formulations of this compound enantiomers are synthesized to enhance solubility and bioavailability. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers, with activity compared using MAO inhibition assays and in vivo pharmacokinetic studies (e.g., AUC₀–₂₄) .
Q. What contradictory findings exist regarding this compound’s mechanism in oxidative stress models?
While this compound reduces ROS in neuronal cells, its GPx-1 inhibitory activity (IC₅₀ ~10 µM) may paradoxically impair endogenous antioxidant defenses. Researchers must contextualize results by measuring glutathione levels and GPx activity alongside ROS assays .
Methodological Guidance
Q. How to design a dose-response study for this compound’s neuroprotective effects?
- Use primary rat hippocampal neurons exposed to Fe²⁺-induced oxidative stress.
- Test this compound at 1–50 µM, with trolox (20 µM) as a positive control.
- Assess viability via MTT assay, ROS via DCFH-DA, and mitochondrial function via ATP luminescence. Include MAO-A inhibitors (e.g., clorgyline) to isolate MAO-independent effects .
Q. How to validate this compound’s isotopic analogs in pharmacokinetic studies?
this compound-d₄ (deuterated) serves as an internal standard for LC-MS/MS quantification. Validate using:
- Linearity (1–100 ng/mL in plasma).
- Precision (%CV <15%) and accuracy (85–115%).
- Matrix effects assessed via post-column infusion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
